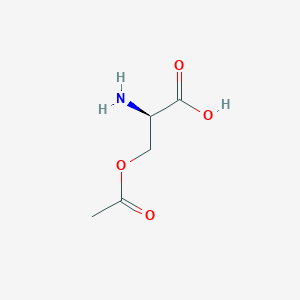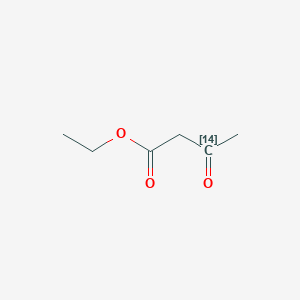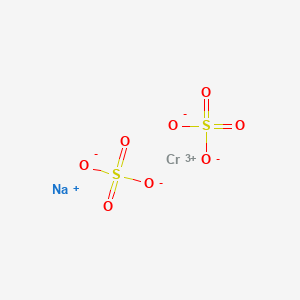
H-D-Ser(ac)-oh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Ser(ac)-oh, also known as D-Serine methyl ester hydrochloride, is a derivative of the amino acid serine. It is commonly used in biochemical research and has applications in various scientific fields due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Ser(ac)-oh typically involves the esterification of D-serine. One common method is the reaction of D-serine with methanol in the presence of hydrochloric acid, resulting in the formation of D-Serine methyl ester hydrochloride . The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
H-D-Ser(ac)-oh undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to D-serine.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted serine derivatives .
Applications De Recherche Scientifique
H-D-Ser(ac)-oh has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.
Medicine: Research on this compound contributes to understanding neurological disorders and developing potential treatments.
Mécanisme D'action
The mechanism of action of H-D-Ser(ac)-oh involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, influencing various metabolic pathways. Its effects are mediated through binding to active sites of enzymes or receptors, altering their activity and leading to downstream effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Serine: The natural isomer of serine, commonly found in proteins.
D-Serine: The non-methylated form of H-D-Ser(ac)-oh, used in similar research applications.
O-tert-Butyl-D-serine methyl ester hydrochloride: Another derivative of D-serine with a tert-butyl protecting group.
Uniqueness
This compound is unique due to its specific esterification, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and biochemical research, where precise modifications of serine are required .
Propriétés
Formule moléculaire |
C5H9NO4 |
|---|---|
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
(2R)-3-acetyloxy-2-aminopropanoic acid |
InChI |
InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m1/s1 |
Clé InChI |
VZXPDPZARILFQX-SCSAIBSYSA-N |
SMILES isomérique |
CC(=O)OC[C@H](C(=O)O)N |
SMILES canonique |
CC(=O)OCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine](/img/structure/B13732243.png)




![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)





